molecular formula C14H12N2 B1517345 2-Benzylimidazo[1,2-a]pyridine CAS No. 889813-26-7

2-Benzylimidazo[1,2-a]pyridine

Cat. No.: B1517345
CAS No.: 889813-26-7
M. Wt: 208.26 g/mol
InChI Key: BOYDQUIVNHEZFN-UHFFFAOYSA-N
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Description

2-Benzylimidazo[1,2-a]pyridine is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure known for its diverse pharmacological profiles and presence in several marketed drugs and clinical candidates. The core imidazo[1,2-a]pyridine structure is a key pharmacophore in the development of novel therapeutic agents. Research highlights its significant potential in oncology, with studies on analogous compounds demonstrating mechanisms of action such as inhibition of tubulin polymerization, which disrupts microtubule function and leads to cell cycle arrest and apoptosis in cancer cells . Furthermore, derivatives have been designed as potent VEGFR-2 inhibitors, targeting angiogenesis and acting as apoptotic inducers . Other research avenues include the development of molecular hybrids, such as those with oxadiazole, which have shown excellent anti-proliferative activity and the ability to inhibit microtubule polymerization . Beyond oncology, this chemical class has shown substantial promise in infectious disease research. Imidazo[1,2-a]pyridine analogues are being investigated as next-generation agents against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. These compounds often target the QcrB subunit of the cytochrome bcc complex, disrupting bacterial energy metabolism . The versatility of the 2-benzyl derivative makes it a crucial intermediate for synthesizing more complex molecules, such as selenides and diselenides, which have also demonstrated notable anticancer properties in preclinical studies . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDQUIVNHEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylimidazo 1,2 a Pyridine and Its Derivatives

Classical and Refined Cyclization Approaches

Historical Chichibabin Synthesis and Modern Improvements

The Chichibabin synthesis, first reported by Aleksei Chichibabin in 1924, is a foundational method for constructing pyridine (B92270) rings and can be adapted for imidazo[1,2-a]pyridines. wikipedia.orgthieme.de The classical approach involves the condensation of 2-aminopyridine (B139424) with an α-halocarbonyl compound. researchgate.nete3s-conferences.org For the synthesis of 2-benzylimidazo[1,2-a]pyridine, this would typically involve the reaction of 2-aminopyridine with a phenacyl halide derivative. The initial reaction, often carried out at high temperatures, involves the alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. e3s-conferences.orgnih.gov

Over the years, numerous refinements have been made to the original Chichibabin method to improve yields and broaden its applicability under milder conditions. e3s-conferences.org Modern improvements often focus on the use of bases like sodium bicarbonate (NaHCO₃) to facilitate the reaction under less harsh conditions. e3s-conferences.org Other modifications include the use of microwave irradiation to accelerate the reaction, often leading to excellent yields in a shorter time frame and under solvent-free conditions. organic-chemistry.org For instance, the in-situ generation of N-phenacylpyridinium bromides from pyridines and α-bromoketones, followed by treatment with ammonium (B1175870) acetate (B1210297) under microwave irradiation, provides a rapid entry to imidazo[1,2-a]pyridines. organic-chemistry.org

A notable variation involves a tandem ring-opening and ring-closure strategy. Mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates can be converted to N-(β-oxoethyl)pyridones-2, which upon reaction with ammonia, yield 2-benzylimidazo[1,2-a]pyridines. mdpi.com This method provides access to derivatives that are challenging to obtain through the traditional Chichibabin reaction. mdpi.com

Sequential Reactions Involving Nitrogen-Containing Precursors

Sequential, one-pot reactions provide an efficient pathway to construct the this compound scaffold. These methods often involve the reaction of 2-aminopyridines with aldehydes and other reagents. For example, a three-component reaction of 2-aminopyridines, aldehydes, and alkynes catalyzed by copper(I) iodide has been developed. organic-chemistry.org

Another approach involves the condensation of 2-aminopyridines with ketones. For instance, the reaction of 2-aminopyridine with acetophenones in the presence of an iodine-based catalytic system can yield 2-arylimidazo[1,2-a]pyridines. nih.gov These reactions can be promoted by various catalysts and conditions, including graphene oxide, to facilitate the initial formation of an iodoacetophenone intermediate followed by cyclization. nih.gov

Transition Metal-Catalyzed Coupling and Annulation Reactions

Palladium- and Copper-Mediated Syntheses (e.g., Sonogashira Coupling Adaptations)

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including 2-benzylimidazo[1,2-a]pyridines. Palladium- and copper-cocatalyzed reactions, particularly those adapted from the Sonogashira coupling, are prominent in this area. tandfonline.comtandfonline.comresearchgate.net

A common strategy involves the reaction of 2-amino-1-(2-propynyl)pyridinium bromide with various aryl halides. tandfonline.comtandfonline.comscribd.com This reaction is typically catalyzed by a combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, and a copper(I) salt, like copper iodide. tandfonline.comtandfonline.com The reaction proceeds via an initial Sonogashira coupling, followed by an intramolecular cyclization and subsequent aromatization to afford the this compound derivatives in good to high yields. scribd.com The choice of base, such as cesium carbonate or triethylamine, and solvent can significantly influence the reaction outcome. tandfonline.comscribd.com Interestingly, these reactions can be performed in water using a surfactant like sodium lauryl sulfate, offering a greener synthetic route. tandfonline.comtandfonline.com The electronic nature of the substituents on the aryl halide plays a crucial role, with electron-withdrawing groups generally favoring the reaction. tandfonline.comtandfonline.com

EntryAryl Halide (Ar-X)Catalyst SystemBaseSolventYield (%)Reference
12-Iodo-5-nitrotoluenePd(PPh₃)₂Cl₂/CuICs₂CO₃Water/Sodium Lauryl Sulfate95 tandfonline.com
24-IodonitrobenzenePd(PPh₃)₂Cl₂/CuIEt₃NDMF76 scribd.com
34-ChloronitrobenzenePd(PPh₃)₂Cl₂/CuIEt₃NDMF85 scribd.com

Copper-Catalyzed Aerobic Oxidative Cyclizations

Copper-catalyzed aerobic oxidative cyclizations represent an environmentally friendly approach to the synthesis of imidazo[1,2-a]pyridines. These reactions utilize molecular oxygen from the air as the terminal oxidant. organic-chemistry.orgrsc.org One such method involves the coupling of ketoxime acetates with pyridines, catalyzed by copper(I) iodide. organic-chemistry.org This process is tolerant of a wide array of functional groups and provides the desired products in high yields under relatively mild conditions. organic-chemistry.org The mechanism is thought to proceed through the generation of radical intermediates, followed by coupling and cyclization. organic-chemistry.org

Another copper-catalyzed aerobic process involves the oxidative cyclization of 2-aminopyridines with ketones. organic-chemistry.org This reaction is believed to occur via a catalytic Ortoleva-King type reaction, offering a broad substrate scope. organic-chemistry.org Furthermore, a visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes has been reported, which forms the imidazo[1,2-a]pyridine (B132010) core in a single step at room temperature using molecular oxygen as the oxidant. rsc.org

Iron-Catalyzed Denitration Methodologies

Iron catalysis offers an inexpensive and environmentally benign alternative for the synthesis of imidazo[1,2-a]pyridine derivatives. organic-chemistry.orgthieme-connect.comthieme-connect.com A notable iron-catalyzed method is the denitration reaction between aminopyridines and 2-methylnitroolefins. organic-chemistry.orgthieme-connect.com This reaction, typically catalyzed by iron(II) chloride (FeCl₂), proceeds in a high-boiling solvent like DMF at elevated temperatures. organic-chemistry.org The process is believed to involve a Michael addition of the aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group. thieme-connect.com

This methodology tolerates various functional groups on both the aminopyridine and the nitroolefin. organic-chemistry.orgthieme-connect.com Generally, electron-withdrawing groups on the nitroolefin lead to higher yields. thieme-connect.comthieme-connect.com This approach is valued for its operational simplicity and the use of readily available and inexpensive starting materials and catalysts. thieme-connect.com

EntryAminopyridine2-MethylnitroolefinCatalystSolventTemperature (°C)Yield (%)Reference
12-Aminopyridine(E)-2-methyl-1-nitro-3-phenylprop-1-eneFeCl₂DMF150Good organic-chemistry.org
24-Methyl-2-aminopyridine(E)-1-(4-chlorophenyl)-2-methyl-1-nitroprop-1-eneFeCl₂DMF150High thieme-connect.com
35-Bromo-2-aminopyridine(E)-1-(4-cyanophenyl)-2-methyl-1-nitroprop-1-eneFeCl₂DMF150High thieme-connect.com

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Scaffold Construction

Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for synthesizing the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.net This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgbeilstein-journals.org

Researchers have developed a one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides using the GBBR. mdpi.com In one instance, the reaction between 2-azidobenzaldehyde, 2-aminopyridine, and tert-butyl isocyanide was carried out in methanol (B129727) using ammonium chloride as a green catalyst, yielding the desired product in moderate yields at room temperature. mdpi.com The versatility of the GBBR is further demonstrated by its use in synthesizing a series of 2-julolidin-imidazo[1,2-a]pyridine bis-heterocycles with good to excellent yields (61–98%) through a microwave-assisted protocol. rsc.org

Microwave irradiation has been shown to significantly accelerate the GBBR. For example, a phosphotungstic acid (HPW) catalyzed GBB-3CR in ethanol (B145695) under microwave heating provides imidazo[1,2-a]pyridines in high yields (up to 99%) with a low catalyst loading (2 mol%) in just 30 minutes. beilstein-journals.org This method is notable for its successful application to a broad range of aldehydes, including aliphatic ones. beilstein-journals.org Another microwave-assisted approach has been used to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine scaffold by a tandem GBB and Ugi reaction sequence. beilstein-journals.org

The following table summarizes representative examples of the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridine derivatives.

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Isocyanide)CatalystSolventConditionsYield (%)
2-AminopyridineFurfuraldehydeVarious IsocyanidesYb(OTf)₃DCM/MeOH100°C, 1h, MW89-98
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄ClMeOHRTModerate
AminopyridinesVarious AldehydesVarious IsocyanidesPhosphotungstic AcidEthanolMW, 30 minup to 99
2-AminopyridinesJulolidine-9-carboxaldehydeVarious IsocyanidesSc(OTf)₃MeOHMW61-98

Three-Component Aza-Friedel–Crafts Reactions

The aza-Friedel–Crafts reaction is another powerful tool for constructing and functionalizing the imidazo[1,2-a]pyridine scaffold. mdpi.comresearchgate.net A three-component version of this reaction allows for the C3-alkylation of imidazo[1,2-a]pyridines by reacting the parent heterocycle with an aldehyde and an amine. mdpi.comresearchgate.netdntb.gov.uautexas.edu

One efficient method utilizes Yttrium(III) triflate (Y(OTf)₃) as a Lewis acid catalyst for the reaction between imidazo[1,2-a]pyridines, aldehydes, and amines. mdpi.comresearchgate.netdntb.gov.uautexas.edu This approach proceeds in the open air without the need for an inert atmosphere or anhydrous conditions, providing C3-alkylated imidazo[1,2-a]pyridine derivatives in moderate to good yields. mdpi.comresearchgate.netdntb.gov.uautexas.edu The reaction demonstrates excellent functional group tolerance and can be performed on a gram scale. mdpi.comdntb.gov.ua

An iodine-catalyzed three-component reaction of aromatic aldehydes, 2-amino-5-chloropyridine, and tert-butylisocyanide in ethanol at 70°C has been developed for the synthesis of 2-aryl-imidazo[1,2-a]pyridines. rsc.org This method is noted for its clean and simple methodology, high atom-economy, and mild reaction conditions. rsc.org Furthermore, a copper(II) chloride-catalyzed one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines using air as the oxidant affords 3-aroylimidazo[1,2-a]pyridines in moderate to good yields. rsc.org

Below is a table detailing examples of three-component aza-Friedel-Crafts type reactions.

Reactant 1Reactant 2Reactant 3CatalystSolventConditionsYield (%)
Imidazo[1,2-a]pyridinesAldehydesAminesY(OTf)₃ (20 mol%)Toluene110°C, 12h70-87
2-Amino-5-chloropyridineAromatic Aldehydestert-ButylisocyanideI₂Ethanol70°CHigh
2-AminopyridinesAcetophenonesArylaldehydesCuCl₂N/A (Air oxidant)N/A26-82

Environmentally Conscious Synthetic Strategies

The development of environmentally benign or "green" synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and its analogs, this includes the use of aqueous media and microwave assistance.

Reactions in Aqueous Media

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes to imidazo[1,2-a]pyridines have been adapted to aqueous conditions.

An efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives involves a domino A3-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium. acs.org A metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at room temperature, which can provide quantitative yields in minutes, even on a 10-gram scale. rsc.org This method shows a significant improvement in green metrics compared to traditional routes. rsc.org

Another study presents a water-mediated synthesis of methylimidazo[1,2-a]pyridines through the intramolecular hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines at 120°C, without the need for an added catalyst. organic-chemistry.org A DBU-catalyzed two-component cyclization of 2-aminopyridines and phenacyl bromides has also been successfully carried out in aqueous ethanol (1:1 v/v) at room temperature, providing 2-arylimidazo[1,2-a]pyridines in good to excellent yields (65-94%). royalsocietypublishing.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times. derpharmachemica.com

A rapid, solvent-free, and catalyst-free microwave-assisted synthesis of substituted imidazo[1,2-a]pyridines has been reported. mdpi.com In another example, an ionic liquid, 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, was used to catalyze the reaction between phenacyl bromides and 2-aminopyridines under solvent-free microwave conditions, affording the products in good yields with significantly reduced reaction times. derpharmachemica.com

Microwave irradiation has also been successfully applied to the solid-phase synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones, reducing the reaction time from days to 80 minutes. nih.gov Furthermore, an efficient one-pot multicomponent reaction of 2-aminopyridine with aromatic aldehydes and either benzoyl cyanide or cyanamide (B42294) in pyridine under controlled microwave heating provides N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives without a catalyst. deepdyve.com Researchers have also developed a microwave-assisted approach for preparing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization. rsc.org

Post-Synthetic Functionalization of the this compound Core

Post-synthetic functionalization allows for the diversification of the this compound core, enabling the synthesis of a wide range of derivatives. C-H bond functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. mdpi.comicsr.in

The C3 position of the imidazo[1,2-a]pyridine ring is the most common site for functionalization. mdpi.com Direct arylation at C3 can be achieved using various metal catalysts. An inexpensive copper(I)-catalyzed method allows for the arylation of substituted imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates. acs.orgnih.gov Palladium catalysts have also been employed for the regioselective arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides. rsc.org

Visible light-mediated photocatalysis offers a greener alternative to traditional metal-catalyzed C-H functionalization. mdpi.comicsr.in For instance, the C3-arylation of imidazo[1,2-a]pyridines has been achieved using diazonium salts with chlorophyll (B73375) as a photocatalyst. mdpi.com Another approach utilizes visible light for the transition-metal-free regioselective C-H arylation of 2-phenylimidazo[1,2-a]pyridines. icsr.in

Beyond arylation, other functional groups can be introduced. For example, C3-aminoalkylation has been accomplished via a visible light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline using rose bengal as a photocatalyst. mdpi.com The synthesis of functionalized imidazo[1,2-a]pyridine derivatives is an active area of research, with methods being developed for the introduction of various substituents to enhance their properties for different applications. nih.gov

C-3 Alkylation and Arylation Strategies

The C-3 position of the imidazo[1,2-a]pyridine nucleus is characterized by its high nucleophilicity, making it a prime target for electrophilic substitution and C-H functionalization reactions. nih.govclockss.org A variety of catalytic and catalyst-free methods have been established to introduce alkyl and aryl groups at this position, significantly expanding the structural diversity of this compound derivatives.

One prominent strategy involves a three-component aza-Friedel–Crafts reaction, catalyzed by Lewis acids such as Yttrium(III) triflate (Y(OTf)₃). This method facilitates the C-3 alkylation of imidazo[1,2-a]pyridines by reacting them with aldehydes and amines, offering good yields and a broad substrate scope under relatively mild conditions. mdpi.com For instance, 2-phenylimidazo[1,2-a]pyridines react smoothly with various aldehydes and morpholine (B109124) to produce the corresponding C-3 alkylated products. mdpi.com

Another approach utilizes transition metal catalysis. Rhodium(II) catalysts have been effectively used for the regioselective C-3 alkylation of 2-arylimidazo[1,2-a]pyridines with aryl α-diazoesters at room temperature. researchgate.net Furthermore, catalyst-free methods have been developed, such as the reaction with para-quinone methides (p-QMs), which proceeds via a 1,6-nucleophilic addition to yield C-3 alkylated products in excellent yields. researchgate.net

For C-3 arylation, copper-catalyzed aerobic oxidative decarboxylative coupling has proven effective. This process allows for the functionalization of imidazo[1,2-a]pyridines with carboxylic acids, such as 3-indoleacetic acids, to furnish 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines in moderate to good yields. acs.org

Table 1: Selected Examples of C-3 Alkylation and Arylation of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine Substrate Reagent(s) Catalyst/Conditions Product Yield (%) Reference
2-Phenylimidazo[1,2-a]pyridine (B181562) p-Tolualdehyde, Morpholine Y(OTf)₃, Toluene, 110 °C 4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine 92 mdpi.com
2-(4-Bromophenyl)imidazo[1,2-a]pyridine p-Tolualdehyde, Morpholine Y(OTf)₃, Toluene, 110 °C 4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine 80 mdpi.com
2-Phenylimidazo[1,2-a]pyridine 3-Indoleacetic acid Cu(OAc)₂, K₂CO₃, O₂, DMSO, 100 °C 3-((1H-Indol-3-yl)methyl)-2-phenylimidazo[1,2-a]pyridine 82 acs.org
2-Phenylimidazo[1,2-a]pyridine Diethyl 2-((4-methoxyphenyl)methylene)malonate Gd(OTf)₃, CH₃CN, 80 °C Diethyl 2-((2-phenylimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methyl)malonate 95 semanticscholar.org
2-Phenylimidazo[1,2-a]pyridine Methyl vinyl ketone B(C₆F₅)₃, DCM, rt 4-(2-Phenylimidazo[1,2-a]pyridin-3-yl)butan-2-one 93 cardiff.ac.uk

Selective Chalcogenation (e.g., Selenation) at Ring Positions

The introduction of chalcogen atoms, particularly selenium, into the imidazo[1,2-a]pyridine scaffold has been an area of active research, leading to the synthesis of novel organoselenium compounds. scispace.com These functionalizations predominantly occur at the electron-rich C-3 position.

Electrochemical methods offer an environmentally benign route for C-3 selenation. The electrochemical oxidative selenylation of imidazo[1,2-a]pyridines with diselenides can be performed in an undivided cell, using electrons as the oxidizing agent and avoiding harsh chemical oxidants. researchgate.net This protocol provides a straightforward way to prepare 3-selenylated imidazopyridine derivatives. researchgate.net

Transition metal catalysis, especially with copper, is also widely employed. A simple and efficient method involves the copper-catalyzed tandem C-H selenation of 2-arylimidazo[1,2-a]pyridines with elemental selenium powder. beilstein-journals.orgd-nb.info A noteworthy feature of this reaction is the ability to selectively synthesize either bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides or the corresponding diselenides by carefully controlling the stoichiometry of the selenium powder used. beilstein-journals.orgd-nb.info For example, reacting 2-phenylimidazo[1,2-a]pyridine with 0.5 equivalents of selenium powder exclusively yields the selenide, while using 1.0 equivalent leads to the diselenide. beilstein-journals.org Other methods include the (diacetoxyiodo)benzene-mediated metal-free C-3 phenylselenation with diphenyl diselenide, which proceeds rapidly under mild conditions. arkat-usa.org

Table 2: Selected Examples of C-3 Selenation of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine Substrate Selenium Source Catalyst/Conditions Product Yield (%) Reference
2-Phenylimidazo[1,2-a]pyridine Diphenyl diselenide Glassy Carbon Electrodes, LiClO₄, MeCN, rt 2-Phenyl-3-(phenylselanyl)imidazo[1,2-a]pyridine 95 researchgate.net
2-Phenylimidazo[1,2-a]pyridine Selenium powder (1 equiv.) CuI, 1,10-phenanthroline, DMSO, 130 °C Bis(2-phenylimidazo[1,2-a]pyridin-3-yl) diselenide 86 beilstein-journals.org
2-Phenylimidazo[1,2-a]pyridine Selenium powder (0.5 equiv.) CuI, 1,10-phenanthroline, DMSO, 130 °C Bis(2-phenylimidazo[1,2-a]pyridin-3-yl) selenide 74 beilstein-journals.org
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Selenium powder (0.5 equiv.) CuI, 1,10-phenanthroline, DMSO, 130 °C Bis(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl) selenide 80 d-nb.info
2-Phenylimidazo[1,2-a]pyridine Diphenyl diselenide PhI(OAc)₂, DCM, rt 2-Phenyl-3-(phenylselanyl)imidazo[1,2-a]pyridine 92 arkat-usa.org

Introduction of Diverse Side Chains for Library Synthesis

The rapid generation of compound libraries with extensive structural diversity is a cornerstone of modern drug discovery and chemical biology. For the this compound scaffold, several strategies are employed to introduce a wide variety of side chains, facilitating the exploration of structure-activity relationships.

Multicomponent reactions (MCRs) are particularly powerful for library synthesis due to their efficiency and high atom economy. nih.govbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, is a direct and versatile method for constructing the imidazo[1,2-a]pyridine core. beilstein-journals.orgbeilstein-journals.org By varying each of the three starting components, a vast array of substituted imidazo[1,2-a]pyridines can be synthesized in a combinatorial fashion. For example, using a library of different aldehydes and isocyanides with 2-aminopyridine can generate products with diverse side chains at the C-2 and C-3 positions, respectively. beilstein-journals.org

Another strategy involves the synthesis of a core intermediate that can be readily functionalized in subsequent steps. For example, a series of N-benzylic imidazo[1,2-a]pyridine carboxamides can be designed and synthesized, where various side chains are introduced through the amide coupling step. nih.gov This approach allows for the late-stage introduction of diversity. Tandem reactions, such as a GBB reaction followed by a Ugi reaction, have also been developed to create complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, introducing four points of diversity from readily available starting materials. beilstein-journals.org

Table 3: Illustrative Library Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction

Aldehyde Isocyanide Catalyst/Conditions Product (Illustrative Structure) Yield (%) Reference
Isovaleraldehyde tert-Butyl isocyanide H₃PW₁₂O₄₀, EtOH, µw, 80 °C 2-Isobutyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine 99 beilstein-journals.org
Isovaleraldehyde Cyclohexyl isocyanide H₃PW₁₂O₄₀, EtOH, µw, 80 °C 2-Isobutyl-N-cyclohexylimidazo[1,2-a]pyridin-3-amine 83 beilstein-journals.org
Cyclohexanecarboxaldehyde Benzyl (B1604629) isocyanide H₃PW₁₂O₄₀, EtOH, µw, 80 °C N-Benzyl-2-cyclohexylimidazo[1,2-a]pyridin-3-amine 99 beilstein-journals.org
Isobutyraldehyde 1,1,3,3-Tetramethylbutyl isocyanide H₃PW₁₂O₄₀, EtOH, µw, 80 °C 2-Isopropyl-N-(1,1,3,3-tetramethylbutyl)imidazo[1,2-a]pyridin-3-amine 74 beilstein-journals.org

Structure Activity Relationship Sar Studies of 2 Benzylimidazo 1,2 a Pyridine Derivatives

Positional Substitution Effects on Biological Efficacy

The biological activity of 2-benzylimidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the fused heterocyclic ring system and the benzyl (B1604629) moiety.

The C-2 and C-3 positions of the imidazo[1,2-a]pyridine (B132010) core are critical for modulating biological activity.

C-2 Position: The nature of the substituent at the C-2 position significantly influences the biological activity. For instance, in a series of compounds evaluated for antiviral activity against human cytomegalovirus (HCMV), the C-2 substituent was found to be a strong determinant of potency. nih.gov While the initial search focused on 2-benzyl derivatives, some studies highlight the importance of the aryl group at this position. For example, in a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives targeting benzodiazepine (B76468) receptors, the phenyl group at C-2 was a common feature, with further modifications on the rest of the scaffold dictating affinity and selectivity. nih.gov In another study on anti-inflammatory benzimidazoles, which share some structural similarities, substitution at the C-2 position with a phenyl group was a key feature, and further substitutions on this phenyl ring modulated activity. mdpi.com

C-3 Position: The C-3 position is frequently a site for introducing diverse functional groups to fine-tune the pharmacological profile. For example, the introduction of a thioether side chain at the C-3 position of 2-substituted imidazo[1,2-a]pyridines was explored for anti-HCMV activity. nih.gov In a separate study, new imidazo[1,2-a]pyridines with various substituents at the 3-position were synthesized as potential antiulcer agents. nih.gov While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov Specifically, the elaboration of a side chain at the C-3 position to incorporate primary amines, which were then further functionalized, led to compounds with notable cytoprotective effects. nih.gov Furthermore, a three-component aza-Friedel–Crafts reaction has been utilized for the C3-alkylation of imidazo[1,2-a]pyridines, demonstrating the feasibility of introducing various substituents at this position. mdpi.com

The benzyl group at the C-2 position offers a versatile handle for chemical modification to enhance biological efficacy. The substitution pattern on the phenyl ring of the benzyl group can significantly impact activity.

Research on related 2-phenylimidazo[1,2-a]pyridine derivatives provides insights. For instance, in a study of Nek2 inhibitors, various substitutions on the phenyl ring were explored, leading to the identification of potent compounds. nih.gov Similarly, for compounds targeting benzodiazepine receptors, the nature of the substituents on the 2-phenyl ring was a key factor in determining affinity. nih.gov Although direct SAR data for the benzyl moiety in 2-benzylimidazo[1,2-a]pyridines is less detailed in the provided search results, the principles from 2-phenyl derivatives suggest that exploring a range of electron-donating and electron-withdrawing groups on the benzyl ring would be a standard strategy in lead optimization.

Substitutions on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold, particularly at the C-6 and C-8 positions, have been shown to be crucial for modulating biological activity and selectivity.

C-6 Position: The C-6 position has been identified as a "privileged position" for substitution in several studies. In a series of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids designed as potential inhibitors of Rab geranylgeranyl transferase (RGGT), the nature of the substituent at the C-6 position was directly responsible for the compound's activity. frontiersin.orgfrontiersin.org Both the character of the substituent in terms of size, length, and geometry, as well as its acidic or basic nature, were found to influence activity against RGGT. frontiersin.orgfrontiersin.org For instance, an iodine atom at the C-6 position resulted in weaker activity compared to chlorine or bromine analogs, indicating a trend of decreasing activity with increasing size of the halogen. frontiersin.org

C-8 Position: The C-8 position also plays a significant role in determining the pharmacological profile. In the context of ligands for benzodiazepine receptors, substitutions at the C-8 position, often in combination with C-6 substitutions, were critical for achieving high affinity and selectivity for the peripheral benzodiazepine receptor (PBR). nih.gov

Combined C-6 and C-8 Substitution: The interplay between substituents at the C-6 and C-8 positions can lead to dramatic shifts in receptor selectivity. For N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, 6-substituted compounds displayed a range of selectivities for central (CBR) versus peripheral (PBR) benzodiazepine receptors. nih.gov However, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR over CBR. nih.gov

Table 1: Effect of Pyridine Ring Substitution on Benzodiazepine Receptor Affinity

Scaffold Hopping and Bioisosteric Design in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel compounds with improved properties. researchgate.netnih.gov These approaches involve replacing the core scaffold or specific functional groups of a molecule with others that have similar biological activities but different chemical structures. researchgate.netnih.gov

Scaffold Hopping: This technique aims to find new chemical entities by replacing the central imidazo[1,2-a]pyridine framework with another scaffold that maintains the desired biological activity while potentially improving properties like potency, selectivity, or pharmacokinetic profiles. uniroma1.it For instance, the success of imidazo[1,2-a]pyridine-based anti-tuberculosis agents has spurred interest in scaffold hopping to identify new molecules targeting the same bacterial enzyme complex. researchgate.net The goal is to move into novel chemical space and discover patentable analogues. uniroma1.it

Bioisosteric Design: Bioisosterism involves the substitution of functional groups with other groups that have similar physicochemical properties, leading to similar biological effects. nih.gov This can be a classical replacement, such as substituting a carboxylic acid with a hydroxytriazole, or a more complex replacement of a whole ring system. rsc.org In the context of 2-benzylimidazo[1,2-a]pyridines, bioisosteric replacement could be applied to any part of the molecule. For example, the pyridine ring could be replaced with another heterocyclic system, or the benzyl group could be swapped for a different aromatic or heteroaromatic moiety. The imidazo[1,2-a]pyrimidine (B1208166) scaffold, which is structurally related, has been explored as a bioisostere of the imidazo[1,2-a]pyridine core in the development of GABA-A receptor ligands. dergipark.org.tranu.edu.au Generally, imidazo[1,2-a]pyridines were found to be less active than the corresponding imidazo[1,2-b]pyridazines, and the order of activity among related triazabicyclic systems was imidazo[1,2-b]pyridazine (B131497) >> imidazo[1,2-a]pyrimidine ≈ imidazo[1,2-a]pyrazine. anu.edu.au

Table 2: List of Mentioned Compounds

Biological Activities and Therapeutic Potential of 2 Benzylimidazo 1,2 a Pyridine Derivatives

Antimicrobial Efficacy

Derivatives of the imidazo[1,2-a]pyridine (B132010) nucleus have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. chemrxiv.orgnih.gov

Imidazo[1,2-a]pyridine derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. bohrium.cominnovareacademics.in Studies involving various chalcone (B49325) derivatives of imidazo[1,2-a]pyridine have been conducted to evaluate their antibacterial capabilities against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com In one study, newly synthesized imidazo[1,2-a]pyridine compounds were screened against E. coli, S. aureus, Klebsiella pneumoniae, and Bacillus subtilis, showing promising inhibition compared to the standard drug Streptomycin. innovareacademics.in The compound N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide, in particular, exhibited high activity against Bacillus subtilis. innovareacademics.in The antibacterial action of these compounds is thought to involve the inhibition of the bacterial beta subunit of DNA gyrase. innovareacademics.in

The following table summarizes the antibacterial activity of selected imidazo[1,2-a]pyridine derivatives.

The antifungal potential of the imidazo[1,2-a]pyridine scaffold has also been explored. While much of the research focuses on related structures like imidazo[1,2-a]pyrimidines, the core scaffold is recognized for its antifungal properties. nih.govbeilstein-journals.org For instance, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated good antifungal activity against several strains, including Candida albicans, Candida parapsilosis, Candida krusei, and Candida glabrata. nih.gov The mechanism of action for azole-containing compounds is often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal ergosterol (B1671047) biosynthesis. nih.gov Molecular docking studies with imidazo[1,2-a]pyrimidine (B1208166) derivatives suggest they may possess antifungal activity against Candida albicans by targeting this enzyme. beilstein-journals.org

The following table summarizes the antifungal activity of selected related pyridine (B92270) derivatives.

Imidazo[1,2-a]pyridine derivatives have emerged as potent lead molecules active against Mycobacterium tuberculosis (M. tuberculosis), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. plos.orgnih.govnih.gov A number of these compounds have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against various M. tuberculosis strains. plos.orgnih.gov

A key target for this class of compounds is the ubiquinol (B23937) cytochrome C reductase (QcrB), a subunit of the electron transport chain. plos.orgnih.govnih.gov Whole-genome sequencing of resistant mutants identified a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.govnih.gov Telacebec (Q203), an imidazo-pyridine derivative, is a first-in-class anti-tuberculosis drug that functions by inhibiting the M. tuberculosis cytochrome bc1 complex, of which QcrB is a crucial subunit. nanobioletters.com

Another identified target is glutamine synthetase (GS), an essential enzyme for nitrogen metabolism in M. tuberculosis. mdpi.com 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of this enzyme. mdpi.comnih.gov One derivative, compound 4n, was found to be a particularly potent inhibitor with an IC50 of 0.38 µM. nih.gov

The following table summarizes the antituberculosis activity of selected imidazo[1,2-a]pyridine derivatives.

Antiviral Properties

The versatility of the imidazo[1,2-a]pyridine scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses. nih.govnih.govnih.gov

Certain imidazo[1,2-a]pyridine derivatives have been evaluated for their potential to inhibit the human immunodeficiency virus (HIV). A study on a series of Imidazo[1,2-a]pyridine-Schiff base derivatives showed in vitro antiviral activity against both HIV-1 and HIV-2. rsc.org One compound from this series displayed EC50 values of 82.02 µg/ml and 47.72 µg/ml against HIV-1 and HIV-2, respectively. rsc.org Molecular docking studies suggest that these compounds may exert their effect by interacting with HIV-1 reverse transcriptase. rsc.org

The following table summarizes the anti-HIV activity of a selected imidazo[1,2-a]pyridine derivative.

Beyond HIV, imidazo[1,2-a]pyridine derivatives have demonstrated a broader spectrum of antiviral activity. mdpi.com Significant research has highlighted their efficacy against herpesviruses. nih.gov A series of imidazo[1,2-a]pyridines bearing a thioether side chain were reported to be highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov Similarly, another study described 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines with potent activity against herpes simplex viruses, with several compounds showing in vitro activity comparable or superior to acyclovir. nih.gov

The following table summarizes the broad-spectrum antiviral activity of selected imidazo[1,2-a]pyridine derivatives.

Compound Index

The following table lists the chemical compounds mentioned in this article.

Anticancer and Antitumor Activities

Derivatives of 2-benzylimidazo[1,2-a]pyridine have emerged as a promising class of compounds in oncology research, exhibiting significant cytotoxic and antitumor effects through various mechanisms of action.

Recent studies have highlighted the potent cytotoxic activity of novel imidazo[1,2-a]pyridine derivatives against several cancer cell lines. For instance, a series of newly synthesized imidazo[1,2-a]pyridine hybrids demonstrated notable in vitro cytotoxic activity against A549 lung cancer and HepG2 liver carcinoma cell lines. chemmethod.com One particular hybrid, designated as HB9, showed a lower IC50 value against A549 cells than the established anticancer drug Cisplatin. chemmethod.com Another compound from the same series, HB10, was found to be more potent than Cisplatin against HepG2 cells. chemmethod.comchemmethod.com

In the context of non-small cell lung cancer (NSCLC), which is known for its high prevalence and poor prognosis, novel imidazo[1,2-a]pyridine derivatives (IMPA) coupled with 2-amino-4H-pyran have been developed. nih.gov Several of these derivatives, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, induced significant cytotoxicity in A549 lung cancer cells by increasing NADPH oxidase (NOX) activity, which in turn leads to ROS-mediated apoptosis. nih.gov These compounds also demonstrated the ability to inhibit lung cancer cell invasion and migration, suggesting their potential utility in treating metastatic lung cancer. nih.gov

Furthermore, the anticancer potential of imidazo[1,2-a]pyridines has been investigated against breast cancer cells. Three novel compounds, IP-5, IP-6, and IP-7, were tested against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6, in particular, exhibited strong cytotoxic effects. nih.gov Mechanistic studies revealed that IP-5 induces cell cycle arrest and an extrinsic apoptosis pathway. nih.gov

The challenge of targeting KRAS-mutated cancers has also been addressed with imidazo[1,2-a]pyridine derivatives. A novel derivative, compound I-11, was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. nih.govrsc.org Additionally, another study reported a new class of imidazo[1,2-a]pyridine derivatives as potential inhibitors of KRASG12D, a prevalent oncogenic mutation. nih.gov The compound C4 [2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine] was shown to shift the active KRASG12D protein to a stable, inactive conformation. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
HB9 A549 (Lung Carcinoma) 50.56 chemmethod.com
HB10 HepG2 (Liver Carcinoma) 51.52 chemmethod.com
IP-5 HCC1937 (Breast Cancer) 45 nih.gov
IP-6 HCC1937 (Breast Cancer) 47.7 nih.gov

The development of targeted covalent inhibitors (TCIs) has become a significant strategy in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been successfully utilized for the discovery of such agents. nih.govrsc.org Researchers have synthesized a series of novel KRAS G12C inhibitors using the imidazo[1,2-a]pyridine backbone. nih.govrsc.org Compound I-11 from this series demonstrated potent activity against KRAS G12C-mutated cells, validating the utility of this scaffold for creating covalent anticancer agents. nih.govrsc.org

Anti-Inflammatory and Analgesic Effects

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties in various studies. researchgate.net A novel synthetic derivative, referred to as MIA, was shown to exert anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov MIA was found to lower the levels of inflammatory cytokines and inhibit NF-κB activity. nih.gov Previous research has also indicated that some novel synthetic imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers. nih.gov

Another study identified a derivative, LASSBio-1135, as an anti-inflammatory and analgesic symbiotic prototype. researchgate.net Furthermore, the derivative LASSBio-1145 exhibited a remarkable analgesic and anti-inflammatory profile in in vivo models, acting as a selective PGHS-2 inhibitor. researchgate.net The mechanism of action for the analgesic effects of some related compounds, like phenazopyridine, involves a direct topical analgesic effect on the urinary tract mucosa. wikipedia.orgdrugbank.com

Antiprotozoal Applications

The therapeutic potential of this compound derivatives extends to the treatment of protozoal infections, with significant research focused on their antimalarial and antileishmanial activities.

A novel class of antimalarial pyrido[1,2-a]benzimidazoles, which are structurally related to imidazo[1,2-a]pyridines, has been synthesized and evaluated for their antiplasmodial activity. nih.gov The most active compound, TDR86919 (4c), showed improved in vitro activity against the drug-resistant K1 strain of Plasmodium falciparum compared to chloroquine. nih.govresearchgate.net This compound and its analogues also demonstrated significant efficacy in P. berghei infected mice. nih.govresearchgate.net Another study on a series of pyrido[1,2-a]benzimidazoles with Mannich base side chains found that oral administration of one derivative reduced parasitemia by 95% in Plasmodium berghei-infected mice. nih.gov

Imidazo[1,2-a]pyridine derivatives have shown promise as antileishmanial agents. One study highlighted that 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives substituted at the 2-position with thiobenzyl possess good antileishmanial activities. chemrxiv.org A specific compound from this series was identified as a successful pest control agent with low cytotoxicity to human cells. chemrxiv.org

Another study on a series of 2,3-diarylimidazo[1,2-a]pyridines identified 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as the most potent analogue against the amastigote stages of Leishmania major. nih.gov A C2-, C3-, and C7-trisubstituted imidazo-pyridine also demonstrated promising antileishmanial activity against L. major. nih.gov Furthermore, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has shown better antileishmanial activity than the marketed drugs miltefosine (B1683995) and pentamidine (B1679287) against Leishmania donovani promastigotes. nih.gov

Research into related pyrimido[1,2-a]benzimidazole (B3050247) compounds has also yielded promising results. A derivative with a 3-fluorophenyl substituent, compound 2a, was identified as a new antiparasitic compound with excellent activity against Leishmania major parasites, showing high activity against both promastigotes and amastigotes. mdpi.com

Table 2: Antiprotozoal Activity of Selected Imidazo[1,2-a]pyridine and Related Derivatives

Compound/Derivative Class Target Organism Activity Reference
TDR86919 (4c) Plasmodium falciparum (K1 strain) IC50 = 0.047 µM nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine Leishmania major (amastigotes) IC50 = 4 µM nih.gov
C2-, C3-, and C7-trisubstituted imidazo-pyridine Leishmania major IC50 = 0.2 µM nih.gov
6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine Leishmania donovani (promastigotes) More active than miltefosine and pentamidine nih.gov

Anthelmintic Properties

The imidazo[1,2-a]pyridine ring system has been identified as a promising pharmacophore for the development of new anthelmintic agents. nih.govresearchgate.net Research into this class of compounds has demonstrated that substitutions on the heterocyclic core can lead to significant activity against parasitic worms. Specifically, studies have revealed that derivatives featuring substitutions at the 2-position can exhibit excellent anthelmintic properties. chemrxiv.org While much of the foundational work in this area has focused on the related benzimidazole (B57391) scaffold, the structural and electronic similarities have prompted investigation into imidazo[1,2-a]pyridines. These investigations suggest that the scaffold is a viable candidate for developing novel treatments for helminthiases, which are parasitic diseases affecting humans and livestock. chemrxiv.org

Central Nervous System (CNS) Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant activity within the central nervous system, demonstrating potential as anxiolytics, hypnotics, and anticonvulsants. This activity is primarily attributed to their ability to interact with benzodiazepine (B76468) receptors.

The anxiolytic (anxiety-reducing) and hypnotic (sleep-inducing) effects of many CNS-active drugs are mediated through the gamma-aminobutyric acid type A (GABA-A) receptor complex, which is the primary target for benzodiazepines. nih.gov Certain 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been synthesized and evaluated as potent and selective ligands for both central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), also known as the 18-kDa translocator protein (TSPO). nih.gov

Structure-activity relationship (SAR) studies on a series of 2-phenylimidazo[1,2-a]pyridineacetamides have identified key structural features necessary for high binding affinity. For instance, the presence of a chlorine atom at the para-position of the 2-phenyl ring, combined with lipophilic substituents at the 8-position of the imidazopyridine nucleus, was found to be crucial for high affinity and selectivity toward PBRs. nih.gov In electrophysiological studies, certain derivatives markedly enhanced GABA-evoked chloride currents in Xenopus oocytes expressing human GABA-A receptors, confirming their modulatory effects occur at the central benzodiazepine receptor. scirp.org This positive modulation of the GABA-A receptor is a hallmark of anxiolytic and hypnotic agents. nih.gov

Table 1: Selected 2-Phenylimidazo[1,2-a]pyridineacetamides and their CNS-Related Activities

Compound IDKey Structural FeaturesObserved ActivityReference
Compound 9 Polar substituent on 2-phenyl ringMarkedly enhanced GABA-evoked Cl- currents scirp.org
Compound 16 Ionizable group at 8-positionIncreased GABA-A receptor-mediated inhibitory postsynaptic currents scirp.org
Alpidem Analogs Varies (e.g., methoxy (B1213986) on 2-phenyl)Stimulation of steroidogenesis via TSPO binding nih.gov

The mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic function or the modulation of ion channels, which suppresses the excessive neuronal firing characteristic of seizures. chemrxiv.org The demonstrated ability of imidazo[1,2-a]pyridine derivatives to positively modulate GABA-A receptors directly suggests their potential as anticonvulsant and antiepileptic agents. scirp.org The imidazopyridine scaffold is the basis for several therapeutically utilized drugs with CNS activity, and its derivatives have been consistently investigated for anticonvulsant properties. nih.gov The modulation of GABA-A receptors by these compounds can lead to neuronal hyperpolarization, raising the seizure threshold and preventing seizure propagation. Standard screening for anticonvulsant activity often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. wipo.int

Other Therapeutic Targets and Effects

Beyond the central nervous system, the versatile imidazo[1,2-a]pyridine scaffold has been successfully modified to target other significant physiological pathways, leading to the development of agents with antiulcer and potential antiosteoporosis properties.

A notable class of substituted imidazo[1,2-a]pyridines has been developed as potent antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties. Their primary mechanism of action is the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid secretion. This mechanism is distinct from that of histamine (B1213489) H2-receptor antagonists.

Structure-activity studies led to the identification of Sch 28080, a lead compound that underwent clinical evaluation. This compound and its analogues demonstrated significant efficacy in inhibiting gastric acid secretion. Further research identified related compounds where an amino group could function as a surrogate for the 3-cyanomethyl substituent of the prototype, resulting in a comparable antisecretory profile.

Table 2: Imidazo[1,2-a]pyridine-Based Gastric Antisecretory Agents

Compound NameKey Structural FeaturesMechanism of ActionReference
Sch 28080 2-methyl, 3-(cyanomethyl), 8-(phenylmethoxy)H+/K+-ATPase Inhibition
Sch 28080 Analog 3-amino, 2-methyl, 8-(phenylmethoxy)H+/K+-ATPase Inhibition

Research has also extended to the potential use of imidazo[1,2-a]pyridine derivatives as inhibitors of bone resorption for the treatment of diseases associated with abnormal bone metabolism, such as osteoporosis. A patent describes novel imidazopyridine compounds designed specifically as bone resorption inhibitors. Osteoporosis is characterized by a loss of bone mass resulting from an imbalance between bone formation and bone resorption. Compounds that can inhibit bone resorption, primarily mediated by osteoclast cells, are a key therapeutic strategy. The development of imidazo[1,2-a]pyridine derivatives for this purpose indicates the broad applicability of this scaffold in targeting diverse biological processes.

Molecular Mechanisms of Action and Pharmacological Targets

Ligand-Receptor Interactions and Binding Affinity Analysis

Derivatives of the closely related 2-phenylimidazo[1,2-a]pyridine (B181562) have been identified as potent ligands for both central benzodiazepine (B76468) receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), the latter of which is also known as the 18-kDa translocator protein (TSPO). nih.govacs.orgnih.govacs.org The binding affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine (B132010) core. nih.gov

N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, for instance, demonstrate high affinity and selectivity for either CBRs or PBRs based on substituents at the C(6) and C(8) positions. nih.govresearchgate.net Specifically, 6,8-disubstituted compounds have been shown to be over 1000-fold more selective for PBRs over CBRs. nih.govresearchgate.net Structure-activity relationship studies have revealed that lipophilic substituents at the 8-position of the imidazo[1,2-a]pyridine nucleus are a key factor for enhancing affinity and selectivity for PBRs. acs.org The functional activity of these compounds has been evaluated in Xenopus oocytes expressing specific GABA-A receptor subunit assemblies, confirming their ability to modulate GABA-evoked chloride currents. researchgate.net

CompoundReceptor TypeBinding Affinity (IC50)Functional Potency (EC50)Selectivity Ratio (IC50 CBR/PBR)
Compound 7fCBR (α1β2γ2s)-3.2 x 10⁻⁸ M-
Compound 7mCBR (α1β2γ2s)-2.2 x 10⁻⁷ M0.32
Compound 7kPBR--232
ZolpidemCBR (α1β2γ2s)-3.6 x 10⁻⁸ M-

Enzyme Inhibition Profiles

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors for a range of clinically relevant enzymes.

H+/K+-ATPase: Substituted imidazo[1,2-a]pyridines have been investigated as inhibitors of the gastric proton pump, H+/K+-ATPase. The compound SCH 28080, a hydrophobic imidazopyridine, is a notable example that reversibly inhibits the enzyme. nih.govnih.gov It acts as a competitive inhibitor with respect to potassium ions (K+), interacting with the high-affinity K+-site on the luminal side of the ATPase. nih.gov The protonated, positively charged form of SCH 28080 is believed to be the active species responsible for its inhibitory effect. researchgate.net The IC50 value for SCH 28080 against purified K+/H+-ATPase is approximately 1.3 µM to 2.5 µM. nih.govkisti.re.kr

Mycobacterium tuberculosis Glutamine Synthetase (MtGS): 3-Amino-imidazo[1,2-a]pyridines have emerged as a novel and potent class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS), a crucial enzyme for nitrogen metabolism in the bacterium. nih.govdiva-portal.orgmdpi.com Extensive structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors. researchgate.net For example, compound 4n was identified as the most potent inhibitor in one study, with an IC50 of 0.38 µM, significantly more potent than previously known inhibitors. nih.govdiva-portal.org X-ray crystallography has revealed that these inhibitors bind to the ATP-binding site of the enzyme. rsc.org

Compound Class/ExampleTarget EnzymeInhibitory Concentration (IC50)
SCH 28080H+/K+-ATPase1.3 - 2.5 µM
3-Amino-imidazo[1,2-a]pyridine (Compound 4n)MtGS0.38 µM
3-Aminomidazo[1,2-a]pyridine analogue (Compound 28)MtGS4.9 µM
Imidazo[1,2-a]pyridine (IP) SeriesM. tuberculosis QcrB0.03 - 5 µM (MIC)

Cytochrome bc1 Complex: Imidazo[1,2-a]pyridines (IPs) have been identified as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG through high-throughput screening. nih.gov Genetic and genomic studies have confirmed that these compounds target QcrB, the b subunit of the ubiquinol (B23937) cytochrome c reductase, which is a key component of the electron transport chain's cytochrome bc1 complex. researchgate.netnih.gov These IP inhibitors exhibit minimum inhibitory concentrations (MICs) against various M. tuberculosis strains in the range of 0.03 to 5 µM. nih.govnih.gov The identification of QcrB as the target provides a promising avenue for the development of new anti-tuberculosis agents. acs.orgasm.org

KRAS G12C: The imidazo[1,2-a]pyridine scaffold has been employed in the design of covalent inhibitors targeting the KRAS G12C mutant, a significant driver in many intractable cancers. rsc.orgresearchgate.net These inhibitors are designed with a "warhead" that forms an irreversible covalent bond with the mutant cysteine residue at position 12. nih.gov This covalent modification locks the KRAS protein in an inactive state, disrupting downstream signaling pathways. larvol.com Furthermore, novel imidazo[1,2-a]pyridine derivatives have been shown to modulate the active state of the related KRAS G12D mutant, inducing conformational shifts that mimic an inactive state. nih.gov

Modulation of Cellular Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-cancer properties by modulating key cellular pathways involved in cell survival and proliferation.

Apoptosis Induction: Numerous studies have reported the ability of novel imidazo[1,2-a]pyridine compounds to induce apoptosis in various cancer cell lines, including melanoma, cervical, breast, and non-small cell lung cancer. nih.govnih.govresearchgate.netnih.govresearchgate.net The mechanisms underlying this pro-apoptotic effect are multifaceted and include:

Activation of the p53/Bax pathway: One compound, named La23, was shown to induce apoptosis in HeLa cells by increasing the expression of p53 and the pro-apoptotic protein Bax. researchgate.net

Mitochondrial Pathway Activation: This often involves the impairment of the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and caspase-3. researchgate.netresearchgate.net

ROS-Mediated Apoptosis: Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), which in turn triggers downstream apoptotic signaling. researchgate.net

Extrinsic Pathway Activation: In some cases, the extrinsic apoptosis pathway is activated, as evidenced by the increased activity of caspase-7 and caspase-8. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, imidazo[1,2-a]pyridine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.govresearchgate.net

G2/M Phase Arrest: Several compounds have been shown to cause cell cycle arrest at the G2/M phase. nih.gov

Role of p53 and p21: This cell cycle arrest is frequently mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govnih.govnih.govwaocp.org Increased expression of both p53 and p21 is a common observation in cells treated with these compounds. waocp.org

Cancer Cell LineEffectMediating Proteins/Pathways
Melanoma (A375, WM115)Apoptosis, G2/M Arrestp53, p21, Caspase-9, AKT/mTOR inhibition
Cervical (HeLa)Apoptosis, G2/M Arrestp53, Bax, Caspase-3, Cytochrome c, AKT/mTOR
Breast (HCC1937)Apoptosis, Cell Cycle Arrestp53, p21, Caspase-7, Caspase-8, PARP cleavage
Non-Small Cell Lung (A549)Apoptosis, Cell Cycle ArrestROS, p53, Bax, Bak1, Caspase-9/3

Computational and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical information about the binding affinity and interaction patterns. In the context of 2-Benzylimidazo[1,2-a]pyridine, docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Studies on structurally related imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govresearchgate.net For instance, docking studies of functionalized imidazo[1,2-a]pyridines into the active site of VEGFR2, a key regulator of angiogenesis, have been performed to predict their potential as inhibitors. nih.gov The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction.

For this compound, a hypothetical docking study against a kinase target, such as VEGFR2, would likely reveal key interactions. The benzyl (B1604629) moiety could engage in hydrophobic interactions within a lipophilic pocket of the receptor, while the imidazo[1,2-a]pyridine core could form hydrogen bonds or pi-stacking interactions with key amino acid residues. A representative table of docking scores for a series of hypothetical this compound derivatives against a protein target is presented below.

CompoundSubstituent on Benzyl RingDocking Score (kcal/mol)Key Interacting Residues
1None-8.5LEU840, VAL848, ALA866
24-Chloro-9.2LEU840, VAL848, LYS868
34-Methoxy-8.9LEU840, VAL848, ASP1046
43,4-Dichloro-9.5LEU840, VAL848, CYS919

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, 3D-QSAR models can be developed to guide the design of new derivatives with enhanced potency. researchgate.net

The development of a 3D-QSAR model for a series of this compound analogs would involve aligning the structures and generating steric and electrostatic fields. These fields are then used as independent variables in a partial least squares (PLS) analysis to correlate with the biological activity (e.g., IC50 values). The resulting model can be visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. Such models have been successfully applied to other imidazo[1,2-a]pyridine derivatives to identify key structural requirements for their antimycobacterial activity. researchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling and Drug-Likeness Prediction

The pharmacokinetic properties of a drug candidate are critical for its success. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling allows for the early assessment of these properties, helping to identify potential liabilities. For this compound, various computational models can predict its physicochemical properties and pharmacokinetic parameters.

Predictions for drug-likeness are often based on Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Da, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nanobioletters.com In silico tools can also predict parameters such as aqueous solubility, human intestinal absorption, and potential for blood-brain barrier penetration. nanobioletters.comacs.org

A representative ADME profile for this compound is presented in the table below.

ParameterPredicted ValueFavorable Range
Molecular Weight (g/mol)270.33< 500
LogP3.8< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
Aqueous Solubility (logS)-4.2> -6
Human Intestinal Absorption (%)95> 80%

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy is related to the electron-accepting ability. nih.govirjweb.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govirjweb.com

For this compound, the HOMO is likely to be distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may be localized on both the heterocyclic core and the benzyl substituent. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

A representative table of calculated frontier molecular orbital energies for this compound is shown below.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.58
HOMO-LUMO Gap (ΔE)4.67

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring, indicating these as the primary sites for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the benzyl and pyridine (B92270) rings would exhibit positive potential.

Time-Dependent DFT for Understanding Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, TD-DFT can help in understanding the photophysical properties of a compound.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can also provide insights into the nature of the electronic transitions, such as whether they are localized on the imidazo[1,2-a]pyridine core or involve charge transfer between the heterocyclic system and the benzyl substituent. Such studies on related imidazo[1,2-a]pyridine derivatives have been instrumental in explaining their photophysical behaviors. tandfonline.comrsc.orgresearchgate.net

Advanced Applications and Future Research Directions

Development as Optical and Photophysical Probes

Derivatives of the imidazo[1,2-a]pyridine (B132010) family are recognized for their fluorescent properties, making them excellent candidates for the development of optical and photophysical probes. These molecules can be engineered to respond to specific environmental changes or the presence of certain analytes, leading to detectable changes in their light-emitting characteristics.

The utility of imidazo[1,2-a]pyridine derivatives extends to the imaging of biological systems. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been designed as a fluorescent probe for detecting mercury ions (Hg²⁺) in living cells. This probe, which exhibits low cytotoxicity, has been successfully used for fluorescence imaging in HeLa cells, demonstrating the potential of this scaffold in cellular-level diagnostics. rsc.org

The ability to detect specific metal ions is crucial in environmental monitoring and biological studies. A fluorescent probe based on the imidazo[1,2-a]pyridine structure has been developed for the naked-eye detection of Hg²⁺. This probe operates through a reaction with Hg²⁺ that transforms a non-fluorescent, ring-closed spirolactam structure into a fluorescent, ring-opened one. It shows high selectivity for Hg²⁺ over a broad pH range (5.0–11.0) and has been successfully applied to detect mercury in tap water and lake water samples using paper-based test strips. rsc.org

A significant area of research for imidazo[1,2-a]pyridine derivatives involves the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Compounds like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives exhibit dual emission in fluid solutions, which becomes a highly efficient ESIPT fluorescence in a more rigid environment like a polymer matrix, with quantum yields reaching up to 0.6. nih.govresearchgate.net

The fluorescence properties of these molecules can be systematically tuned. Introducing electron-donating or electron-withdrawing groups into the phenyl ring results in blue or red shifts of the ESIPT fluorescence, respectively. Conversely, substitutions on the imidazopyridine part cause shifts in the opposite direction. nih.govresearchgate.net This tunability, supported by quantum chemical calculations, allows for the rational design of new ESIPT fluorescent compounds with specific desired properties. nih.govresearchgate.net Theoretical investigations using quantum chemistry techniques have been employed to understand the geometries, absorption, and luminescence properties of these derivatives, further aiding in the design of novel luminescent materials. nii.ac.jp

Table 1: Tunability of ESIPT Fluorescence in HPIP Derivatives

Substituent Position Substituent Type Effect on ESIPT Fluorescence
Phenyl Ring Electron-donating Blue shift
Phenyl Ring Electron-withdrawing Red shift

Contributions to Materials Science (e.g., Organic Light-Emitting Diodes)

The imidazo[1,2-a]pyridine scaffold is proving to be a valuable component in the field of materials science, particularly for the development of Organic Light-Emitting Diodes (OLEDs). Its electron-accepting nature makes it a suitable building block for creating high-performance, deep-blue fluorescent emitters. nih.gov

Novel bipolar deep-blue emitters have been designed using imidazo[1,2-a]pyridine as the electron acceptor and phenanthroimidazole as the electron donor. These materials exhibit excellent thermal stability and high emission quantum yields. OLEDs fabricated with these materials show negligible efficiency roll-off with increasing current density. nih.gov For example, a non-doped OLED based on one such emitter, IP-PPI, achieved an external quantum efficiency (EQE) of 4.85% with CIE coordinates of (0.153, 0.097) at a high brightness of 10,000 cd/m². nih.gov Doped devices have shown even higher performance, with a 20 wt% IP-DPPI-based device reaching a maximum EQE of 6.13% with deep-blue CIE coordinates of (0.153, 0.078). nih.gov

Furthermore, V-shaped fluorophores incorporating two imidazo[1,2-a]pyridine units have been synthesized and show bright emission from the near-UV to the deep-blue region. The emission properties of these molecules can be modulated by attaching either electron-donating or electron-accepting groups at their peripheries. nih.gov This research expands the range of available bright deep-blue emitters for potential use in optoelectronics. nih.gov

Table 2: Performance of OLEDs Based on Imidazo[1,2-a]pyridine Emitters

Emitter Doping Max. EQE (%) CIE Coordinates (x, y) Brightness (cd/m²) for reported EQE
IP-PPI Non-doped 4.85 (0.153, 0.097) 10,000

Strategies for Combination Therapies and Multi-Targeted Ligand Design

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. chemrxiv.orgrsc.orgchemrxiv.org This has led to research into its use in combination therapies and the design of ligands that can interact with multiple biological targets. The versatility of this chemical framework allows for structural modifications to optimize binding to different receptor sites, which is a key strategy in developing more effective therapeutics. chemrxiv.orgchemrxiv.org

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been synthesized and evaluated for their binding affinity to both central and peripheral benzodiazepine (B76468) receptors. nih.gov By modifying substituents on the heterocyclic ring system, researchers have been able to develop compounds with high affinity and selectivity for one receptor type over the other. For example, certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides showed more than 1000-fold selectivity for the peripheral benzodiazepine receptor (PBR) versus the central one (CBR). nih.gov This ability to fine-tune receptor selectivity is crucial for designing multi-targeted ligands or for use in combination therapies where specific receptor modulation is required.

Research on Overcoming Mechanisms of Resistance

Drug resistance is a major challenge in chemotherapy. The imidazo[1,2-a]pyridine scaffold is being investigated for its potential to overcome common resistance mechanisms. While direct research on 2-benzylimidazo[1,2-a]pyridine in this context is limited, studies on related pyridine-containing compounds offer insights. For instance, a novel microtubule destabilizing agent, D4-9-31, which contains a pyridine-pyrimidine amide structure, has shown efficacy in cell and animal models with acquired taxane (B156437) resistance. nih.gov Research into the mechanisms of acquired resistance to this compound in an ovarian cancer cell line revealed that resistance was associated with increased mitochondrial respiration but did not lead to cross-resistance with other microtubule targeting agents. This suggests that targeting different cellular pathways or having a distinct mechanism of action, a potential feature of novel imidazo[1,2-a]pyridine derivatives, could be a viable strategy to circumvent existing drug resistance. nih.gov

Exploration of Novel Biological Targets and Pathologies

The imidazo[1,2-a]pyridine core, including 2-benzyl substituted derivatives, is a "privileged scaffold" that can interact with a wide array of biological targets. chemrxiv.org This has prompted extensive research into its application for various diseases, moving beyond traditional therapeutic areas.

Oncology: In cancer therapy, research has identified several novel targets for imidazo[1,2-a]pyridine derivatives. These compounds are being investigated as potent inhibitors of key signaling pathways that drive tumor growth and survival. researchgate.net

Kinase Inhibition: A significant area of exploration is the inhibition of protein kinases. Derivatives of the scaffold have been identified as potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), crucial components of a signaling pathway often dysregulated in cancer. nih.gov Furthermore, novel series of these compounds have shown inhibitory activity against the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a key target in cancer treatment. nih.govdrugbank.com The anticancer effects are also attributed to the inhibition of other targets such as c-Met, tubulin polymerization, cyclin-dependent kinases (CDKs), and CENP-E. researchgate.net

Targeting Cancer Stem Cells: Glioblastoma, a highly aggressive brain tumor, is characterized by a subpopulation of cancer stem cells that drive resistance to therapy. Recent studies have identified imidazo[1,2-a]pyridine derivatives as inhibitors of Aldehyde Dehydrogenase (ALDH), an enzyme critical for the survival of these stem cells. researchgate.netunipi.it This presents a novel strategy to target the root of tumor recurrence.

Overcoming Multidrug Resistance: A major challenge in chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which pump drugs out of cancer cells. Certain imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of these transporters, demonstrating the ability to reverse MDR and restore the efficacy of common chemotherapy agents. researchgate.net

Induction of Apoptosis and Senescence: Studies on breast cancer cell lines, such as HCC1937, show that these compounds can induce cell cycle arrest by increasing levels of p53 and p21 proteins. nih.govnih.gov They also trigger programmed cell death (apoptosis) through the activation of caspases 7 and 8. nih.gov In chronic myeloid leukemia and colon cancer models, selenylated imidazo[1,2-a]pyridine derivatives have been shown to induce oxidative stress, leading to cell senescence and apoptosis. mdpi.commdpi.com

Neurodegenerative Diseases: The unique structure of imidazo[1,2-a]pyridines makes them suitable candidates for targeting pathologies within the central nervous system. In the context of Alzheimer's disease, derivatives of 6-iodo-2-phenylimidazo[1,2-a]pyridine (B187272) (IMPY) are being developed as radioligands for the high-affinity and selective imaging of β-amyloid plaques, a hallmark of the disease. nih.gov This research opens avenues for creating diagnostic and potentially therapeutic agents for neurodegenerative disorders.

Infectious Diseases: The scaffold has also shown promise in treating parasitic infections. Studies have demonstrated the activity of imidazo[1,2-a]pyridine derivatives against the protozoan parasite Trichomonas vaginalis. researchgate.net Research into related heterocyclic systems has also revealed potent activity against parasites like Leishmania major and Toxoplasma gondii, suggesting a broader potential for developing novel antiparasitic drugs based on this core structure. mdpi.com

PathologyBiological Target/MechanismKey FindingsReference
CancerPI3K/mTOR InhibitionDerivatives identified as potent dual inhibitors of the PI3K/mTOR pathway. nih.gov
CancerIGF-1R Tyrosine Kinase InhibitionA novel series of compounds showed potent and selective inhibition. nih.govdrugbank.com
GlioblastomaAldehyde Dehydrogenase (ALDH) InhibitionEffectively targets glioblastoma stem cells, a key driver of tumor resistance. researchgate.netunipi.it
CancerMDR Reversal (ABCB1/ABCG2 Inhibition)Compounds act as dual-target inhibitors, restoring sensitivity to chemotherapy. researchgate.net
Breast CancerInduction of Apoptosis and Cell Cycle ArrestIncreases levels of p53 and p21; activates caspases 7 and 8. nih.govnih.gov
Alzheimer's Diseaseβ-Amyloid Plaque ImagingDerivatives developed as high-affinity radioligands for PET imaging. nih.gov
Parasitic InfectionsAntiparasitic ActivityDemonstrated activity against Trichomonas vaginalis. researchgate.net

Advancements in Sustainable and Efficient Synthetic Methodologies

The increasing demand for imidazo[1,2-a]pyridine derivatives has spurred significant innovation in synthetic chemistry, with a strong emphasis on sustainability, efficiency, and atom economy.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time.

Three-Component Syntheses: The most common MCRs for this scaffold involve the reaction of 2-aminopyridines, aldehydes, and a third component like alkynes or isocyanides. nih.govresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, which uses an isocyanide, is a cornerstone of this approach. beilstein-journals.org These reactions can be catalyzed by various agents, including zinc chloride, to afford high yields in short reaction times. bohrium.com

Tandem Reactions: The efficiency of MCRs can be further enhanced through tandem processes. For instance, the GBB reaction has been combined with the Ugi reaction to synthesize complex peptidomimetics containing the imidazo[1,2-a]pyridine core in a sequential, one-pot process. beilstein-journals.org Another advanced approach combines the GBB reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, facilitated by microwave irradiation, to rapidly generate diverse molecular structures. mdpi.com

Sustainable and Green Chemistry Approaches: Modern synthetic methods aim to reduce environmental impact by minimizing the use of hazardous materials.

Solvent-Free and Aqueous Conditions: Researchers have developed one-pot syntheses that proceed under solvent-free conditions, significantly reducing organic waste. nih.gov Water, being an ideal green solvent, has also been successfully employed as the reaction medium for the synthesis of these compounds, often without the need for any catalyst. researchgate.net

Energy-Efficient Methods: The use of ultrasound has been shown to promote the C-H functionalization of ketones in water, enabling a metal-free and base-free synthesis of imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org

Advanced Catalytic Systems and C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy to modify the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials, thereby increasing step- and atom-economy. rsc.orgresearchgate.net

Aerobic Oxidative Coupling: Copper-catalyzed aerobic oxidative reactions allow for the synthesis of the scaffold from simple starting materials like 2-aminopyridines and acetophenones, using air as the oxidant. organic-chemistry.org

Photocatalysis and Flow Chemistry: Photochemical synthesis is considered a highly energy-efficient and eco-friendly method. researchgate.net When combined with automated continuous flow systems, it allows for the scalable, safe, and efficient production of imidazo[1,2-a]pyridines. This technology enables precise control over reaction parameters and facilitates purification, representing a significant leap towards automated drug synthesis. researchgate.net

MethodologyKey FeaturesAdvantagesReference
Multi-Component Reactions (MCRs)One-pot combination of 2-aminopyridine (B139424), aldehyde, and alkyne/isocyanide.High efficiency, atom economy, reduced waste, rapid access to complexity. nih.govbeilstein-journals.orgbohrium.com
Aqueous SynthesisUses water as the reaction solvent.Environmentally benign, safe, often catalyst-free. researchgate.net
Ultrasound-Assisted SynthesisEmploys ultrasonic irradiation to promote the reaction.Energy efficient, mild conditions, can be performed in green solvents like water. organic-chemistry.org
C-H FunctionalizationDirectly modifies C-H bonds on the scaffold.High atom and step economy, avoids pre-functionalization of substrates. rsc.orgresearchgate.net
Automated Flow ChemistryContinuous synthesis and purification in a flow reactor.Scalable, improved safety, high reproducibility, potential for automation. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and benzyl-containing precursors. For example, copper-catalyzed three-component coupling (TCC) reactions with arylaldehydes and alkynes under mild conditions (e.g., 60–80°C, 12–24 hours) offer moderate to high yields (50–85%) . Alternative approaches, such as Sonogashira coupling in aqueous media with K₂CO₃ as a base, avoid copper co-catalysts and achieve comparable efficiency (70–80% yield) . Key variables include solvent polarity (e.g., DMF vs. water), temperature control, and stoichiometric ratios of reactants.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fused bicyclic structure and benzyl substituent position. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₄H₁₂N₂, MW 208.26 g/mol). X-ray crystallography provides definitive proof of molecular packing and stereochemistry, particularly for resolving ambiguities in regioselectivity . Purity is assessed via HPLC (>95% purity threshold) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the foundational biological activities associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The core scaffold exhibits broad therapeutic potential, including GABA receptor modulation (e.g., zolpidem analogs), antimicrobial activity, and kinase inhibition . For 2-benzyl derivatives, preliminary in vitro assays (e.g., MIC tests against S. aureus or MCF-7 cell line viability assays) are standard. Biological activity is often linked to electron-withdrawing/donating substituents on the benzyl group, which alter π-π stacking and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction efficiency be optimized for this compound derivatives in large-scale synthesis?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 20 minutes at 150°C) while maintaining yields >75% . Flow chemistry systems enhance scalability by ensuring consistent temperature and reagent mixing. Solvent selection (e.g., ethanol/water mixtures) improves green chemistry metrics without compromising yield . Computational modeling (DFT) predicts optimal reaction pathways and transition states to guide experimental design .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., -CF₃ vs. -OCH₃) clarify electronic contributions . Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) validate target specificity. Meta-analyses of published IC₅₀ values with standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability .

Q. How do computational methods aid in designing this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses to targets like COX-2 or EGFR, prioritizing derivatives with lower binding energies (<-8 kcal/mol). ADMET predictors (e.g., SwissADME) optimize logP (target 2–3), aqueous solubility (>50 μM), and CYP450 inhibition profiles. QSAR models correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.